molecular formula C10H11ClN2O2S2 B2497217 1-(4-Chlorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole CAS No. 673476-74-9

1-(4-Chlorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole

Cat. No. B2497217
CAS RN: 673476-74-9
M. Wt: 290.78
InChI Key: GZQFSJFUDHRGQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as tetrazole derivatives and thiadiazole sulfonamides, often involves multi-step processes starting from halogenated benzoic acids or phenyl compounds. These processes include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution reactions to introduce sulfonyl and methylsulfanyl groups (Zhuo Chen et al., 2010); (S. Z. Siddiqui et al., 2014).

Molecular Structure Analysis

Structural elucidation often relies on X-ray crystallography, revealing the planarity of heterocyclic rings and their substituents' spatial orientation. For example, tetrazole derivatives have been analyzed, showing no conjugation between the aryl rings and the heterocyclic core, highlighting the importance of intermolecular hydrogen bonding in determining molecular conformation (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including nucleophilic substitution and cycloaddition, to yield diverse derivatives with potential biological activities. The sulfonamide and sulfonyl moieties play crucial roles in these reactions, affecting the compounds' reactivity and interaction with biological targets (S. Niwata et al., 1997).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structure are determined through empirical studies. These properties are influenced by the molecular structure and the presence of specific functional groups, impacting the compounds' applications in various fields (M. Sonpatki et al., 1999).

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including imidazole derivatives, are synthesized for various applications, from medicinal chemistry to materials science. The reaction of active methylene compounds with specific reagents can lead to the formation of heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, indicating the versatility of sulfanyl and sulfonyl groups in facilitating heterocycle formation (Shibuya, 1984).

Antiviral and Antimicrobial Applications

Compounds synthesized from 4-chlorobenzoic acid, leading to derivatives with sulfonamide groups, have shown potential antiviral activity against tobacco mosaic virus. This demonstrates the role of chlorophenyl and sulfonamide functionalities in contributing to the antiviral properties of synthesized compounds (Chen et al., 2010).

Molecular Docking and COX-2 Inhibition

Molecular docking studies of tetrazole derivatives, including those with 4-chlorophenyl groups, have been conducted to understand their orientation and interaction within the active site of enzymes like cyclooxygenase-2 (COX-2). This highlights the potential of such compounds in the design of enzyme inhibitors for therapeutic applications (Al-Hourani et al., 2015).

Antimicrobial Agent Synthesis

The synthesis of formazans from Mannich base derivatives involving chlorophenyl amino groups has been explored for their antimicrobial properties. Such compounds have shown moderate activity against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Sah et al., 2014).

Polyimide Applications for Fuel Cells

Sulfonated polyimides, synthesized from compounds like 4,4‘-diaminodiphenyl ether-2,2‘-disulfonic acid, exhibit significant potential in fuel cell applications due to their high proton conductivity and water stability. The introduction of sulfonate groups into polyimides enhances their suitability as polyelectrolytes for fuel cell membranes, demonstrating the utility of sulfonyl and related functional groups in materials science (Fang et al., 2002).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S2/c1-16-10-12-6-7-13(10)17(14,15)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQFSJFUDHRGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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